Cas no 868967-23-1 (N-phenyl-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide)

N-phenyl-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide structure
868967-23-1 structure
Product name:N-phenyl-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide
CAS No:868967-23-1
MF:C18H14N6OS
MW:362.408360958099
CID:6163275
PubChem ID:7190444

N-phenyl-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-phenyl-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide
    • AB00676294-01
    • AKOS024612678
    • F1835-0133
    • N-phenyl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
    • HMS2968C23
    • CHEMBL1716246
    • MLS001232879
    • N-phenyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
    • N-phenyl-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
    • SMR000806323
    • 868967-23-1
    • Inchi: 1S/C18H14N6OS/c25-16(20-13-6-2-1-3-7-13)12-26-17-10-9-15-21-22-18(24(15)23-17)14-8-4-5-11-19-14/h1-11H,12H2,(H,20,25)
    • InChI Key: WEOPJUXAFLNMOO-UHFFFAOYSA-N
    • SMILES: S(CC(NC1C=CC=CC=1)=O)C1C=CC2=NN=C(C3C=CC=CN=3)N2N=1

Computed Properties

  • Exact Mass: 362.09498026g/mol
  • Monoisotopic Mass: 362.09498026g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 475
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 110Ų

N-phenyl-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1835-0133-50mg
N-phenyl-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
868967-23-1 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1835-0133-5μmol
N-phenyl-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
868967-23-1 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1835-0133-15mg
N-phenyl-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
868967-23-1 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1835-0133-20μmol
N-phenyl-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
868967-23-1 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1835-0133-4mg
N-phenyl-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
868967-23-1 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1835-0133-30mg
N-phenyl-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
868967-23-1 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1835-0133-2μmol
N-phenyl-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
868967-23-1 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1835-0133-2mg
N-phenyl-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
868967-23-1 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1835-0133-5mg
N-phenyl-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
868967-23-1 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1835-0133-40mg
N-phenyl-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
868967-23-1 90%+
40mg
$140.0 2023-05-17

Additional information on N-phenyl-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide

Introduction to N-phenyl-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide (CAS No. 868967-23-1)

N-phenyl-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its unique Chemical Abstracts Service (CAS) number 868967-23-1, represents a convergence of multiple heterocyclic structures, making it a subject of intense research for its potential applications in drug development and medicinal chemistry.

The molecular structure of N-phenyl-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide is characterized by a complex arrangement of nitrogen-rich heterocycles. Specifically, it incorporates a pyridine ring, a triazolopyridazine core, and an acetamide functional group. This intricate architecture suggests a high degree of chemical versatility, which is often exploited in the design of bioactive molecules. The presence of multiple nitrogen atoms in the structure not only enhances its potential for hydrogen bonding interactions but also opens up possibilities for coordination with metal ions, a feature that is increasingly relevant in the development of metallo-drugs and targeted therapies.

In recent years, there has been a growing interest in the exploration of nitrogen-containing heterocycles due to their prevalence in biologically active compounds. The pyridinyl moiety, for instance, is a common pharmacophore found in numerous FDA-approved drugs and is known for its ability to interact with biological targets such as enzymes and receptors. Similarly, the triazolopyridazine scaffold has shown promise in various pharmacological applications, including anti-inflammatory and anticancer agents. The incorporation of these motifs into N-phenyl-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide not only enhances its structural complexity but also endows it with potential therapeutic properties.

The acetamide functional group at the C-terminal end of the molecule introduces another layer of reactivity and biological relevance. Acetamides are well-known for their role as protease inhibitors and have been successfully incorporated into drugs targeting diseases such as HIV and hepatitis C. In N-phenyl-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide, the acetamide moiety may serve as a site for further derivatization or as an anchor for binding to specific biological targets. This flexibility makes the compound an attractive candidate for structure-based drug design.

One of the most compelling aspects of N-phenyl-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide is its potential to act as a scaffold for developing novel therapeutic agents. The combination of different heterocyclic systems within its structure allows for multiple points of interaction with biological targets. For example, recent studies have demonstrated that triazolopyridazine derivatives can exhibit significant activity against various enzymes involved in cancer progression. Similarly, pyridine-based compounds have been explored for their antimicrobial and anti-inflammatory properties. By integrating these features into a single molecule like N-phenyl-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-y lsulfanyl}acetamide, researchers aim to develop drugs that are more potent and have fewer side effects compared to existing treatments.

The sulfanyl group at the 6-position of the triazolopyridazine ring adds another dimension to the compound's chemical behavior. Sulfanyl groups are known to enhance solubility and bioavailability in drug molecules. They can also participate in various chemical reactions that may be useful in modifying the compound's properties or improving its pharmacokinetic profile. This feature makes N-ph enyl - 2 - { 3 - ( py rid ine - 2 - y l ) - 1 , 2 , 4 tri azo lo 4 , 3 - b py rid azin - 6 - y lsulfanyl } ac et am ide particularly interesting for medicinal chemists looking to optimize drug candidates.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of complex molecules like N phenyl - 2 - { 3 - ( py rid ine - 2 - y l ) - 1 , 2 , 4 tri azo lo 4 , 3 - b py rid azin - 6 - y lsulfanyl } ac et am ide with greater accuracy than ever before. These tools allow scientists to model how the compound might interact with different biological targets at the molecular level. By leveraging these computational methods alongside experimental data from high-throughput screening assays (HTS), researchers can rapidly identify promising candidates for further development.

The synthesis of such intricate molecules presents unique challenges but also offers opportunities for innovation in synthetic methodology. The preparation of N phen yl - 2 - { 3 - ( py rid ine - 2 - y l ) - 1 , 2 , 4 tri azo lo 4 , 3 - b py rid azin - 6 - y lsulfanyl } ac et am ide likely involves multi-step reactions that require careful optimization to ensure high yield and purity. Techniques such as transition-metal-catalyzed cross-coupling reactions are often employed to construct complex heterocyclic frameworks efficiently. Additionally

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD